molecular formula C40H52O8 B1150769 Aphadilactone C CAS No. 1522004-70-1

Aphadilactone C

Cat. No. B1150769
InChI Key:
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Description

Aphadilactone C, along with its diastereomers Aphadilactones A-D, are diterpenoid dimers isolated from the Meliaceae plant Aphanamixis grandifolia, featuring an unprecedented carbon skeleton. These compounds have attracted scientific interest due to their unique structures and potent biological activities, including inhibition against diacylglycerol O-acyltransferase-1 (DGAT-1) and significant antimalarial activities (Jia Liu et al., 2014).

Synthesis Analysis

The total synthesis of Aphadilactones A-D has been accomplished, highlighting the synthetic challenges posed by their complex framework. The synthesis involves key steps such as a catalytic asymmetric hetero-Diels-Alder reaction for the dihydropyran ring formation, tandem acid-catalyzed processes for concurrent installation of the lactone and furan moieties, and an intermolecular Diels-Alder reaction to forge the target products (Jian Yin et al., 2014).

Molecular Structure Analysis

The structural elucidation of Aphadilactones A-D, including Aphadilactone C, was determined through a combination of spectroscopic data, chemical degradation, fragment synthesis, experimental CD spectra, and ECD calculations. Aphadilactone C is distinguished by its 5S,11S,5'S,11'S configuration, contributing to its bioactivity profile (Jia Liu et al., 2014).

Chemical Reactions and Properties

The exploration of Aphadilactone C's role as a DGAT inhibitor involved the design and synthesis of analogs to probe its mechanism of action. This research highlighted the unique chemical properties of Aphadilactone C, particularly the importance of the lactone group in its inhibitory activity against DGAT1, suggesting a different mechanism from other known inhibitors (Dan Li et al., 2016).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of Aphadilactone C were not highlighted in the search, the overall physical properties of similar compounds typically include their solubility, melting points, and optical rotation, which are crucial for understanding their interaction with biological molecules and potential for drug formulation.

Chemical Properties Analysis

Aphadilactone C's chemical properties, such as its reactivity and functional group interactions, play a significant role in its biological activity. Its potent and selective inhibition against DGAT-1 and significant antimalarial activities are indicative of the unique chemical interactions at play, governed by its unprecedented carbon skeleton and specific stereochemistry (Jia Liu et al., 2014).

Scientific Research Applications

  • DGAT Inhibitory and Antimalarial Activities : Aphadilactone C, isolated from the Meliaceae plant Aphanamixis grandifolia, has shown potent and selective inhibition against the DGAT-1 enzyme. This makes it the strongest natural DGAT-1 inhibitor discovered to date, with potential applications in treating diseases related to lipid metabolism, such as obesity. Additionally, Aphadilactone C has demonstrated significant antimalarial activities, which could be valuable in the development of new antimalarial drugs (Liu et al., 2014).

  • Design and Synthesis of DGAT1 Inhibitors : Further research into Aphadilactone C's structure led to the design and synthesis of compounds based on its lactone group. These studies aim to understand its role in DGAT1 inhibition and explore its potential in clinical research for treating human obesity and other metabolic syndromes (Li et al., 2016).

  • Total Synthesis of Aphadilactones A-D : The first total synthesis of Aphadilactones A-D, including Aphadilactone C, has been achieved. This synthesis is crucial for studying their biological activities and potential therapeutic applications, given their unprecedented carbon skeleton (Yin et al., 2014).

  • Antimalarial Diterpenoid Dimers : Further studies on Aphanamixis grandifolia yielded new diterpenoid dimers, including Aphadilactones E-G, which have moderate antimalarial activities. This research expands the potential of Aphadilactone C and its analogs in antimalarial drug development (Zhang et al., 2016).

properties

IUPAC Name

(4S,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQFRRMVMSIOAK-DZSKZOOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aphadilactone C

Citations

For This Compound
13
Citations
J Liu, XF He, GH Wang, EF Merino… - The Journal of …, 2014 - ACS Publications
… To the best of our knowledge, aphadilactone C (3) is the strongest natural DGAT-1 inhibitor … We view aphadilactone C as a promising new class of DGAT-1 inhibitor that deserves …
Number of citations: 44 pubs.acs.org
JP Yin, M Gu, Y Li, FJ Nan - The Journal of Organic Chemistry, 2014 - ACS Publications
… Aphadilactone C has exhibited significant inhibitory activity against diacylglycerol O-acyltransferase 1 (DGAT-1) with an IC 50 of 0.46 ± 0.09 μM and high selectivity for DGAT-2 (…
Number of citations: 22 pubs.acs.org
D Li, J Yin, J Li, F Nan - Chinese Journal of Organic Chemistry, 2016 - sioc-journal.cn
… aphadilactone C was introduced into the PF-04620110 and AZD-7687, which have entered into the clinical research, to verify whether the lactone in aphadilactone C … aphadilactone C …
Number of citations: 2 sioc-journal.cn
R Naik, BW Obiang‐Obounou, M Kim, Y Choi… - …, 2014 - Wiley Online Library
… Aphadilactone C (Figure 6), possessing an unprecedented carbon skeleton, was isolated … Aphadilactone C is the primary active component, with high potency and selective inhibition …
LG Lin, COL Ung, ZL Feng, L Huang, H Hu - Planta medica, 2016 - thieme-connect.com
… According to further biological evaluation, aphadilactone C is a potent DGAT-1 inhibitor (IC 50 = 0.46 ± 0.09 µM) with marginal activity against DGAT-2 (IC 50 > 100 µM). In addition, …
Number of citations: 45 www.thieme-connect.com
GM Happi, PK Nangmo, LC Dzouemo, SF Kache… - Journal of …, 2022 - Elsevier
Ethnopharmacological relevance Malaria remains one of the greatest threats to human life especially in the tropical and sub-tropical regions where it claims hundreds of thousands of …
Number of citations: 13 www.sciencedirect.com
W Li, L Gan, FY Yuan, J Sang, D Huang… - Journal of Natural …, 2023 - ACS Publications
… (4) Aphadilactone C, a nemoralisin-type diterpenoid dimer with potent selective inhibition against diacylglycerol O-acyltransferase 1, was considered as a promising drug lead to treat …
Number of citations: 1 pubs.acs.org
R Mata, L Flores-Bocanegra… - Natural Product …, 2023 - pubs.rsc.org
… Among the plant terpenoids active against the activity of DGAT, 131–135 the dimeric diterpenoid, aphadilactone C (245), isolated from the leaves of Aphanamixis grandifolia (Meliaceae)…
Number of citations: 4 pubs.rsc.org
DGI Kingston, MB Cassera - 2022 - Springer
Natural products have made a crucial and unique contribution to human health, and this is especially true in the case of malaria, where the natural products quinine and artemisinin and …
Number of citations: 21 link.springer.com
CGL Veale - ChemMedChem, 2019 - Wiley Online Library
The Pathogen Box is a 400‐strong collection of drug‐like compounds, selected for their potential against several of the world's most important neglected tropical diseases, including …

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